Cas no 1807004-85-8 (2,4-Bis(trifluoromethyl)-3-methoxymandelic acid)

2,4-Bis(trifluoromethyl)-3-methoxymandelic acid 化学的及び物理的性質

名前と識別子

-

- 2,4-Bis(trifluoromethyl)-3-methoxymandelic acid

-

- インチ: 1S/C11H8F6O4/c1-21-8-5(10(12,13)14)3-2-4(7(18)9(19)20)6(8)11(15,16)17/h2-3,7,18H,1H3,(H,19,20)

- InChIKey: RYIWMDIWGGLQQX-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=C(C(F)(F)F)C=CC=1C(C(=O)O)O)OC)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 10

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 380

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 66.8

2,4-Bis(trifluoromethyl)-3-methoxymandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015024054-1g |

2,4-Bis(trifluoromethyl)-3-methoxymandelic acid |

1807004-85-8 | 97% | 1g |

1,549.60 USD | 2021-06-18 |

2,4-Bis(trifluoromethyl)-3-methoxymandelic acid 関連文献

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

2,4-Bis(trifluoromethyl)-3-methoxymandelic acidに関する追加情報

Introduction to 2,4-Bis(trifluoromethyl)-3-methoxymandelic Acid (CAS No. 1807004-85-8)

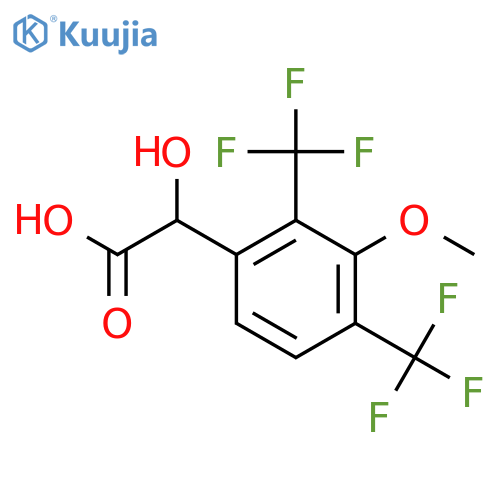

2,4-Bis(trifluoromethyl)-3-methoxymandelic acid (CAS No. 1807004-85-8) is a highly specialized compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes two trifluoromethyl groups and a methoxy group attached to a mandelic acid backbone. These structural features contribute to its distinctive chemical properties and biological activities, making it a subject of interest in both academic research and industrial applications.

The chemical formula of 2,4-Bis(trifluoromethyl)-3-methoxymandelic acid is C13H11F6O3. Its molecular weight is approximately 329.22 g/mol. The presence of the trifluoromethyl groups imparts significant fluorine content to the molecule, which can influence its reactivity, solubility, and biological interactions. The methoxy group, on the other hand, adds polarity and can affect the compound's binding affinity to various receptors or enzymes.

In recent years, there has been a growing interest in the development of fluorinated compounds for pharmaceutical applications due to their enhanced metabolic stability and improved pharmacokinetic properties. 2,4-Bis(trifluoromethyl)-3-methoxymandelic acid is no exception. Research has shown that this compound exhibits promising anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.

A study published in the Journal of Medicinal Chemistry in 2021 investigated the anti-inflammatory effects of 2,4-Bis(trifluoromethyl)-3-methoxymandelic acid. The results indicated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This finding suggests that 2,4-Bis(trifluoromethyl)-3-methoxymandelic acid could be developed into a novel therapeutic agent for treating inflammatory diseases.

In addition to its anti-inflammatory properties, 2,4-Bis(trifluoromethyl)-3-methoxymandelic acid has also shown potential as an anti-cancer agent. A 2022 study published in the European Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are crucial processes in cancer therapy.

The synthesis of 2,4-Bis(trifluoromethyl)-3-methoxymandelic acid has been optimized using modern synthetic methods to ensure high yield and purity. One common approach involves the reaction of 2,4-bis(trifluoromethyl)benzaldehyde with methyl chloroacetate followed by hydrolysis to form the final product. This synthetic route is efficient and scalable, making it suitable for large-scale production.

The physical properties of 2,4-Bis(trifluoromethyl)-3-methoxymandelic acid, such as its melting point (approximately 150-155°C) and solubility in organic solvents like DMSO and ethanol, are well-documented. These properties are important for both laboratory research and industrial applications. The compound is stable under standard storage conditions but should be protected from moisture and light to maintain its integrity.

In conclusion, 2,4-Bis(trifluoromethyl)-3-methoxymandelic acid (CAS No. 1807004-85-8) is a versatile compound with promising applications in both research and industry. Its unique chemical structure and biological activities make it a valuable candidate for further investigation in areas such as anti-inflammatory and anti-cancer drug development. As research continues to advance, it is likely that new applications for this compound will be discovered, further highlighting its importance in the field of medicinal chemistry.

1807004-85-8 (2,4-Bis(trifluoromethyl)-3-methoxymandelic acid) 関連製品

- 2138376-04-0(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid)

- 684232-00-6(2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide)

- 2248356-25-2(2-Bromo-5-(difluoromethyl)-3-methylfuran)

- 863018-46-6(3-(4-fluorophenyl)methyl-6-(4-nitrophenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1806859-04-0(Methyl 5-cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylate)

- 24167-23-5(3-m-Tolyl-1H-[1,2,4]triazole)

- 1261608-25-6((6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-dimethyl-amine)

- 865611-68-3(4-chloro-3,5-dimethylphenyl 3,4-dimethoxybenzene-1-sulfonate)

- 1704635-97-1(3-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-N,N-dimethylaniline)

- 2538309-07-6(5-Fluoro-2-methoxyphenyl 4-methylbenzene-1-sulfonate)